molecular formula C24H27ClN2O3 B5394877 5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5394877
M. Wt: 426.9 g/mol
InChI Key: WOJANUTYNNVQMJ-LSDHQDQOSA-N
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Description

5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride.

    Attachment of the Diethylaminoethyl Group: This can be done through a nucleophilic substitution reaction using diethylaminoethyl chloride.

    Hydroxylation: Introduction of the hydroxyl group can be achieved through selective oxidation reactions.

    Final Functionalization: The methylbenzoyl group is introduced through another Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or alkanes.

Scientific Research Applications

5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group may facilitate binding to these targets, while the chlorophenyl and methylbenzoyl groups may enhance its specificity and potency. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-ethylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

(4E)-5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O3/c1-4-26(5-2)13-14-27-21(18-7-6-8-19(25)15-18)20(23(29)24(27)30)22(28)17-11-9-16(3)10-12-17/h6-12,15,21,28H,4-5,13-14H2,1-3H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJANUTYNNVQMJ-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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